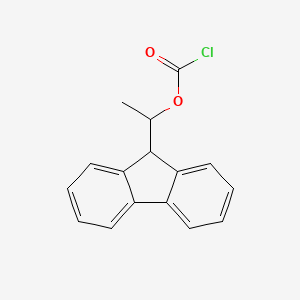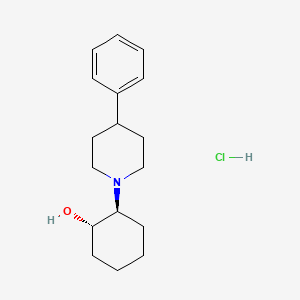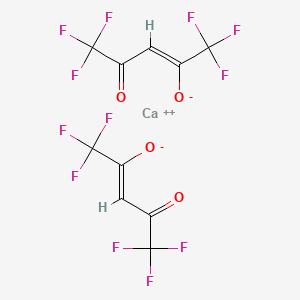
Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is also known by its systematic name, ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate. This compound is characterized by the presence of an ethyl ester group and a dioxolane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate typically involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the ethyl ester of 4-pentenoic acid. The dioxolane ring is introduced by reacting the intermediate with acetone in the presence of an acid catalyst, resulting in the formation of the isopropylidene group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl-6(S),7-isopropylidenedioxy-hept-4-enoate: Similar but with a propyl ester group.
The uniqueness of this compound lies in its specific ester group and the presence of the dioxolane ring, which confer distinct chemical properties and reactivity.
特性
IUPAC Name |
ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h5,7,10H,4,6,8-9H2,1-3H3/b7-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSJYUBUPNAAFL-STUBTGCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=CC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C=C/[C@H]1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












